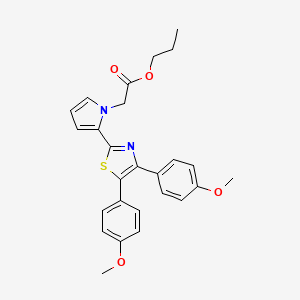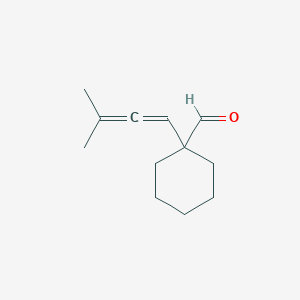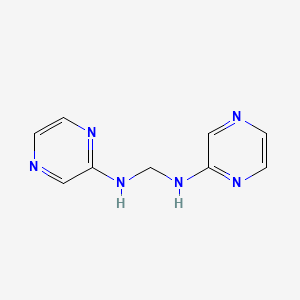![molecular formula C19H32OS B14343135 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol CAS No. 93608-59-4](/img/structure/B14343135.png)
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiol group attached to a propane chain, which is further connected to a phenoxy group substituted with two 2-methylbutan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate thiolating agent. One common method is the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Addition: The double bonds in the phenoxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used.
Addition: Electrophiles such as bromine or chlorine can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted phenoxy derivatives.
Addition: Halogenated phenoxy compounds.
科学的研究の応用
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenoxy group can interact with cellular membranes and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with nitrile groups instead of a thiol group.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-{4-[(5-heptyl-1,3,4-oxadiazol-2-yl)sulfanyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}butanamide: Contains additional functional groups and a more complex structure.
Uniqueness
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
特性
CAS番号 |
93608-59-4 |
|---|---|
分子式 |
C19H32OS |
分子量 |
308.5 g/mol |
IUPAC名 |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol |
InChI |
InChI=1S/C19H32OS/c1-7-18(3,4)15-10-11-17(20-12-9-13-21)16(14-15)19(5,6)8-2/h10-11,14,21H,7-9,12-13H2,1-6H3 |
InChIキー |
OCTLHDBZNCMOGW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCS)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


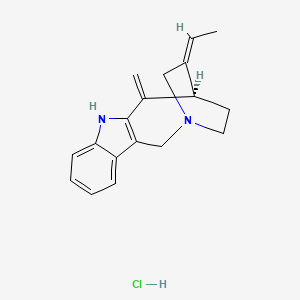
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
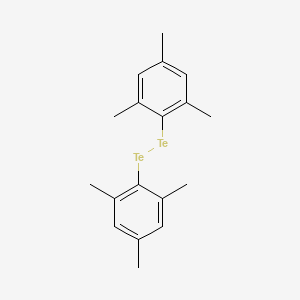
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
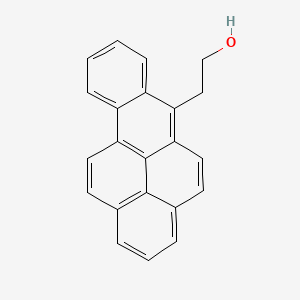
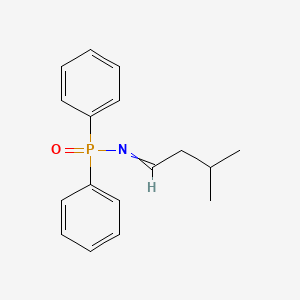
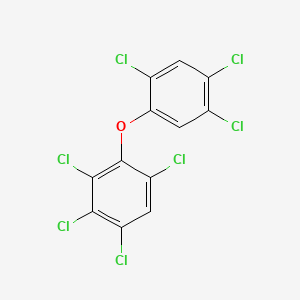
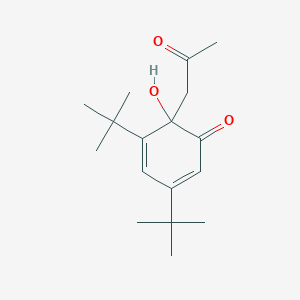
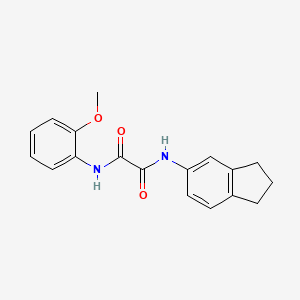
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
